

Spectroscopic Profile of 2-Aminonicotinaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for **2- Aminonicotinaldehyde** and its structural isomers, 2-Aminobenzaldehyde and 3Aminobenzaldehyde. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Aminonicotinaldehyde** and its isomers.

¹H NMR Spectral Data

Solvent: DMSO-d6



Compound	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
2- Aminonicotinalde hyde	9.78	S	-	-CHO
7.34	S	-	-NH ₂	
7.15	d	7.0	Ar-H	
7.00	d	7.0	Ar-H	
6.60-6.84	m	-	Ar-H	
2- Aminobenzaldeh yde[1]	9.87	S	-	-CHO
7.51 (m)	m	-	Ar-H	_
7.30 (m)	m	-	Ar-H	_
7.20	S	-	-NH ₂	_
6.84	d	8.4	Ar-H	
6.62	d	0.8	Ar-H	
3- Aminobenzaldeh yde[2]	8.49	S	-	-CHO
7.12 (m)	m	-	Ar-H	
6.98	d	7.3	Ar-H	_
6.72	d	7.5	Ar-H	
5.28	S	-	-NH2	

¹³C NMR Spectral Data



Solvent: DMSO-d₆

Compound	Chemical Shift (δ) [ppm]	Assignment
2-Aminonicotinaldehyde[3]	189.11	-CHO
157.60	Ar-C	
148.16	Ar-C	_
143.03	Ar-C	_
113.67	Ar-C	_
111.41	Ar-C	_
2-Aminobenzaldehyde[1]	194.33	-CHO
151.19	Ar-C	
136.02	Ar-C	_
135.45	Ar-C	_
118.34	Ar-C	_
116.36	Ar-C	_
115.47	Ar-C	_
3-Aminobenzaldehyde[2]	162.24	-CHO
149.48	Ar-C	
134.84	Ar-C	_
129.78	Ar-C	_
117.61	Ar-C	_
117.44	Ar-C	_
112.80	Ar-C	_

IR Spectral Data



Sample Preparation: KBr Pellet

Compound	Wavenumber (cm⁻¹)	Assignment
2-Aminonicotinaldehyde[3]	3414	N-H stretch
1655	C=O stretch (aldehyde)	
1565	C=N stretch (pyridine)	_
2-Aminobenzaldehyde	~3400	N-H stretch
~1650	C=O stretch (aldehyde)	
~1610, 1450	Aromatic C=C stretch	_
3-Aminobenzaldehyde	~3400, 3300	N-H stretch
~1680	C=O stretch (aldehyde)	
~1600, 1450	Aromatic C=C stretch	_

UV-Vis Spectral Data

Compound	λmax (nm)	Solvent
2-Aminonicotinaldehyde[3]	~225-285	DMF
2-Aminobenzaldehyde[4]	430	Not Specified
3-Aminobenzaldehyde	235-240, 275-295, 310	Not Specified

Mass Spectrometry Data



Compound	Key Fragments (m/z)	Interpretation
2-Aminonicotinaldehyde	122 (M+)	Molecular Ion
2-Aminobenzaldehyde[5]	211 (M ⁺ of phenylhydrazone derivative)	Molecular Ion of derivative
105, 77	Fragmentation of aromatic ring	
3-Nitrobenzaldehyde (related compound)[6]	151 (M ⁺)	Molecular Ion
150 ([M-H]+)	Loss of a hydrogen radical	
105 ([M-NO ₂] ⁺)	Loss of the nitro group	-
77 ([C ₆ H ₅] ⁺)	Phenyl cation	_
51	Loss of acetylene	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - Instrument: 400 MHz NMR Spectrometer.
 - Pulse Program: Standard single-pulse experiment.



Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 0-12 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer.

Pulse Program: Standard proton-decoupled experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 0-200 ppm

• Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide
 (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semitransparent pellet.
- Data Acquisition:

Instrument: FT-IR Spectrometer.

Spectral Range: 4000-400 cm⁻¹.



• Resolution: 4 cm⁻¹.

Number of Scans: 16

 A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

- · Sample Preparation:
 - Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., Dimethylformamide - DMF) at a concentration of approximately 1 mg/mL.
 - \circ Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the μ g/mL range).
- Data Acquisition:
 - Instrument: UV-Vis Spectrophotometer.
 - Scan Range: 200-800 nm.
 - Blank: Use the same solvent as used for the sample preparation as the blank.
 - Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

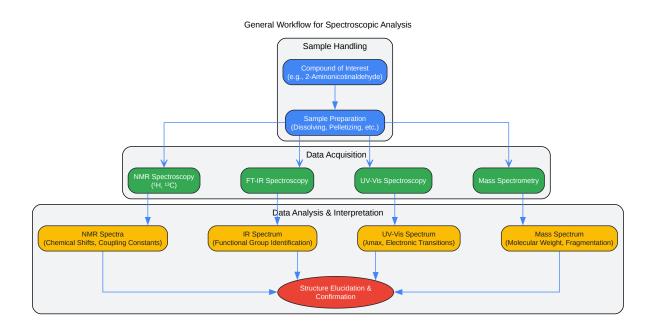
- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
 - The concentration should be in the range of 1-10 μg/mL.
- Data Acquisition (Electron Ionization EI):
 - Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).



- o Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer to be ionized and fragmented.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





Click to download full resolution via product page

Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN113979878A Preparation method of 2-aminobenzaldehyde Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminonicotinaldehyde: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b047744#cross-validation-of-spectroscopic-data-for-2-aminonicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com